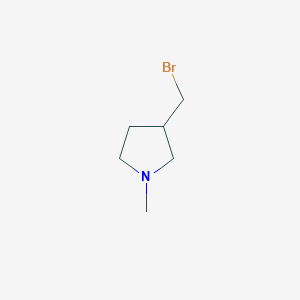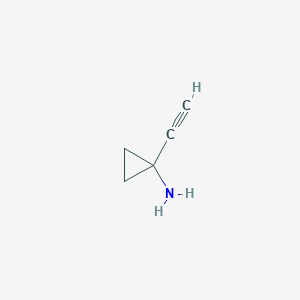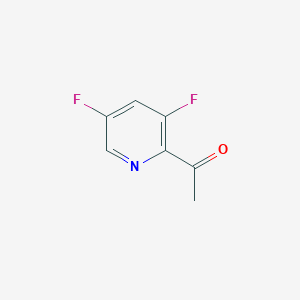![molecular formula C10H20Cl2N4O B1442618 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride CAS No. 1332528-91-2](/img/structure/B1442618.png)
3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
描述
3-[5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a synthetic compound that belongs to the triazole class of organic chemicals. This compound features a 1,2,4-triazole ring system, which is known for its stability and versatility in various chemical reactions. The piperidine ring adds another layer of complexity and potential bioactivity, making this compound of significant interest in both chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the triazole ring. This is followed by N-alkylation using 2-methoxyethyl chloride to introduce the side chain.
Industrial Production Methods: Industrial production often follows similar synthetic routes but scaled up with optimized conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and enhanced safety profiles. Catalysts and solvents used in industrial settings might differ from laboratory-scale synthesis to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions: 3-[5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidative conditions, the triazole ring can be modified, potentially altering its bioactivity.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The methoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学研究应用
Chemistry: This compound serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis and catalysis.
Biology: In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound is investigated for similar applications, including potential use as a pharmaceutical intermediate.
Medicine: The compound's bioactivity is explored for therapeutic purposes, particularly in developing new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it can be used in the synthesis of agrochemicals, dyes, and other fine chemicals, benefiting from its stable triazole and piperidine rings.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors in biological systems. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins. The piperidine moiety may contribute to the compound's overall bioactivity by increasing its lipophilicity and facilitating membrane permeability.
相似化合物的比较
Similar Compounds: Similar compounds include other triazole derivatives like 1,2,4-triazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness: What sets 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride apart is its unique combination of the triazole and piperidine rings, along with the methoxyethyl side chain. This structural arrangement offers a balance of stability, reactivity, and potential bioactivity, making it a valuable compound in various research fields.
And there you have it, a detailed dive into this compound. What’s next on the agenda?
属性
IUPAC Name |
3-[5-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-4-9-12-10(14-13-9)8-3-2-5-11-7-8;;/h8,11H,2-7H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFQIQZNKPUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NN1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)




![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
![N-{[2-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B1442556.png)

